7H-purine-2-carboxylic acid

Overview

Description

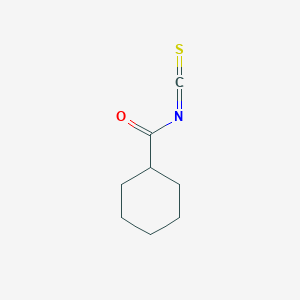

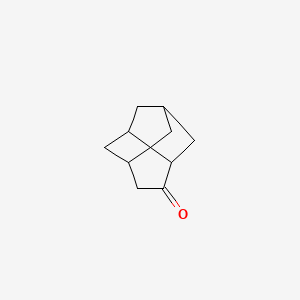

7H-purine-2-carboxylic acid is a type of purine, which is a heterocyclic aromatic organic compound . The purine molecular structure consists of fused pyrimidine and imidazole rings . The carboxyl group in this compound comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .

Synthesis Analysis

The synthesis of purine derivatives like this compound often involves condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids . A simple and convenient method for the synthesis of several 2-substituted pyrimidine-5-carboxylic esters has been reported .Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group . This makes the carboxyl group planar and can be represented with the following resonance structure .Physical And Chemical Properties Analysis

Carboxylic acids like this compound exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . They are also completely miscible with water .Scientific Research Applications

Anticancer Compounds

7H-purine derivatives have been explored for their potential as anticancer agents. A study found that certain 2,6,9-trisubstituted purine derivatives, including a compound designated as 7h, demonstrated significant cytotoxic activity against various cancer cell lines. Compound 7h was particularly notable for its high potency and selectivity, suggesting its potential as an effective anticancer agent (Salas et al., 2019).

Fluorescent Molecules

7-Oxo-3-(tetrahydropyran-2-yl)-7H-pyrido[2,1-i]purines, a class of compounds related to 7H-purine-2-carboxylic acid, exhibit high fluorescence with absorption and emission in the visible region. These compounds can react with primary and secondary amines to form non-fluorescent products, making them potentially useful in fluorescence-based applications (Odijk & Koomen, 1987).

Nucleic Acid Metabolism

Purines, including 7H-purine derivatives, play a crucial role in nucleic acid metabolism. A historical study explored the metabolism of purines and pyrimidines in rats, providing foundational knowledge on how these compounds contribute to the biosynthesis of nucleic acid components (Heinrich & Wilson, 1950).

Anticonvulsant and Antidepressant Activities

Specific 7-alkyl-7H-tetrazolo[1,5-g]purine derivatives have been synthesized and tested for their anticonvulsant and antidepressant activities. One study found that these compounds exhibit notable anticonvulsant effects, with some showing antidepressant activity in a mouse model. This research indicates the potential therapeutic applications of 7H-purine derivatives in treating neurological disorders (Wang et al., 2014).

Pteridine Metabolism

Studies on the skin of amphibians, such as tadpoles, have demonstrated that purines, including 7H-purine derivatives, can be incorporated into pteridines. This research provides insights into the metabolic pathways and interrelationships between purines and pteridines in biological systems (Levy, 1964).

Synthesis of Nucleobase Analogs

This compound and its derivatives have been utilized in the synthesis of various nucleobase analogs. These synthesized compounds have applications in structural and biochemical studies, contributing to our understanding of nucleic acid interactions and functions (García-Raso et al., 2020).

Cytokinin Activities

N-(purin-6-yl)amino acids, related to 7H-purine derivatives, have been synthesized and their cytokinin activities assessed. Cytokinins are plant hormones that regulate various aspects of growth and development. This research provides insights into the potential use of purine derivatives in agricultural and horticultural applications (Letham & Young, 1971).

Safety and Hazards

Future Directions

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . Future research directions could include the development of new synthesis methods, exploration of their biological activity, and their potential applications in medicine and industry .

properties

IUPAC Name |

7H-purine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6(12)5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,11,12)(H,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQXWJVQZHHBJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)C(=O)O)N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591818 | |

| Record name | 7H-Purine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28128-20-3 | |

| Record name | 9H-Purine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28128-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Purine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3050642.png)

![2,4-Pyrimidinediamine, 5-[(3,4,5-trimethoxyphenyl)methyl]-, 3-oxide](/img/structure/B3050648.png)

![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenol](/img/structure/B3050649.png)